![molecular formula C22H23N3O3 B5637939 2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide](/img/structure/B5637939.png)
2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide
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Description
Synthesis Analysis
The synthesis of compounds related to "2-{[cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide" often involves multi-step chemical reactions, starting from simple precursors. A common approach includes acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate showcases a similar synthetic route with an overall yield of 48% (Liu Zhe, 2001).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography, which provides detailed information about the atomic and molecular arrangement. For instance, the crystal structure of related compounds, such as 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, reveals significant inhibitory activity against some cancer cell lines, underscoring the importance of structural analysis in understanding biological activity (J. Lu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets, such as DNA gyrase in bacteria, demonstrating the potential for antimicrobial activity. For example, compounds synthesized from similar structures have shown in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, with one compound exhibiting the most potent activity (P. Senthilkumar et al., 2008).
Future Directions
properties
IUPAC Name |
2-[[cyclopropyl-[(2-methoxyphenyl)methyl]amino]methyl]-4-oxo-1H-quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-28-21-5-3-2-4-15(21)12-25(17-7-8-17)13-16-11-20(26)18-10-14(22(23)27)6-9-19(18)24-16/h2-6,9-11,17H,7-8,12-13H2,1H3,(H2,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGOGRHCZOVPHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN(CC2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)N)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[Cyclopropyl(2-methoxybenzyl)amino]methyl}-4-hydroxyquinoline-6-carboxamide |
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